4-Chloropyridine-2-carbothioamide
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Overview
Description
4-Chloropyridine-2-carbothioamide is a chemical compound with the molecular formula C6H5ClN2S. It is a derivative of pyridine, where a chlorine atom is substituted at the 4th position and a carbothioamide group is attached at the 2nd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloropyridine-2-carbothioamide can be synthesized through various methods. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride to form 4-chloropyridine-2-carbonyl chloride, which is then reacted with ammonium thiocyanate to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Chloropyridine-2-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloropyridine-2-carbothioamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer with applications in organic synthesis and as an intermediate in chemical reactions.
Uniqueness
4-Chloropyridine-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a urease inhibitor sets it apart from other chloropyridine derivatives .
Properties
CAS No. |
62150-52-1 |
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Molecular Formula |
C6H5ClN2S |
Molecular Weight |
172.64 g/mol |
IUPAC Name |
4-chloropyridine-2-carbothioamide |
InChI |
InChI=1S/C6H5ClN2S/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) |
InChI Key |
ZBCFNVBYLVYCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=S)N |
Origin of Product |
United States |
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